molecular formula C24H26N2O6 B2365535 Fmoc-Ala-Ser(yMe,Mepro)-OH CAS No. 252554-78-2

Fmoc-Ala-Ser(yMe,Mepro)-OH

Cat. No.: B2365535
CAS No.: 252554-78-2
M. Wt: 438.48
InChI Key: QMRGOZHWQFEGGB-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ala-Ser(yMe,Mepro)-OH” is a synthetic peptide derivative commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine-serine dipeptide, where the serine residue is modified with a methyl group and a methoxyproline group. This compound is utilized in various biochemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Ala-Ser(yMe,Mepro)-OH” typically involves the following steps:

    Fmoc Protection: The amino group of alanine is protected with the Fmoc group using Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Peptide Coupling: The protected alanine is then coupled with serine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Modification of Serine: The hydroxyl group of serine is methylated using methyl iodide in the presence of a base.

    Methoxyproline Addition: The methoxyproline group is introduced through a substitution reaction with the modified serine residue.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“Fmoc-Ala-Ser(yMe,Mepro)-OH” undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Introduction of different functional groups at the serine residue.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF.

    Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products

    Deprotected Peptide: Removal of the Fmoc group yields the free peptide.

    Extended Peptide Chains: Coupling reactions result in longer peptide chains.

    Modified Peptides: Substitution reactions yield peptides with different functional groups.

Scientific Research Applications

“Fmoc-Ala-Ser(yMe,Mepro)-OH” is widely used in scientific research, including:

    Peptide Synthesis: As a building block for synthesizing complex peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biochemical Studies: To study protein-protein interactions and enzyme-substrate interactions.

    Material Science: In the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of “Fmoc-Ala-Ser(yMe,Mepro)-OH” involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of another amino acid or peptide. The Fmoc group provides stability during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-Ser-OH: A simpler derivative without the methyl and methoxyproline modifications.

    Fmoc-Ala-Ser(Me)-OH: Contains only the methyl modification on the serine residue.

    Fmoc-Ala-Ser(Mepro)-OH: Contains only the methoxyproline modification on the serine residue.

Uniqueness

“Fmoc-Ala-Ser(yMe,Mepro)-OH” is unique due to the dual modifications on the serine residue, which can provide distinct chemical properties and reactivity compared to its simpler counterparts. These modifications can enhance the stability, solubility, and biological activity of the resulting peptides.

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGOZHWQFEGGB-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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